molecular formula C9H7Br3O2 B15164275 2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone CAS No. 260435-53-8

2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone

Cat. No.: B15164275
CAS No.: 260435-53-8
M. Wt: 386.86 g/mol
InChI Key: QZTPMPVBLLWERK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H7Br3O2. This compound is a derivative of acetophenone and contains multiple bromine atoms, which contribute to its unique chemical properties and reactivity.

Chemical Reactions Analysis

2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common reagents used in these reactions include bromine, acetic acid, chloroform, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxyl and carbonyl groups can also form hydrogen bonds, further affecting its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone include:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

260435-53-8

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

2-bromo-1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone

InChI

InChI=1S/C9H7Br3O2/c1-4-6(11)2-5(7(13)3-10)9(14)8(4)12/h2,14H,3H2,1H3

InChI Key

QZTPMPVBLLWERK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)O)C(=O)CBr)Br

Origin of Product

United States

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